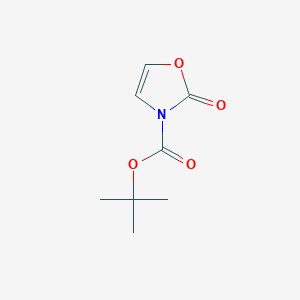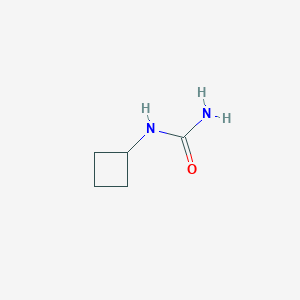
1,2-Divinyloxyethane
Vue d'ensemble
Description
1,2-Divinyloxyethane is an organic compound with the molecular formula C6H10O2 . It is also known by other names such as Ethane, 1,2-bis(vinyloxy)-, and Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis- . The molecule consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The this compound molecule contains a total of 17 bonds. There are 7 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
This compound has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It contains a total of 17 bonds, including 7 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ethers (aliphatic) .Applications De Recherche Scientifique
Mechanoluminescent Self-Healing Polyurethanes
1,2-Dioxetane, a chemiluminescent mechanophore similar to 1,2-Divinyloxyethane, has been utilized in developing robust polyurethanes with self-healing capabilities. These polymers demonstrate excellent mechanical properties, self-healing ability, and sensitivity to stress, attributed to the incorporation of 1,2-dioxetane and aliphatic disulfide in their main chain. This innovation offers a microscopic view of self-healing behaviors, as the mechanoluminescent intensity from the films is highly dependent on the healing process, providing a novel approach to supervise healing efficiency at the molecular level (Yan et al., 2019).
Polymer Synthesis and Conformational Analysis
Studies on vinyl ethers, including this compound, have revealed their potential in synthesizing high-molecular-weight acetals. These reactions, facilitated under certain conditions, contribute to our understanding of cyclic acetal formation and provide insights into the synthesis of complex polymer structures (Shostakovsky et al., 1953).
Electrolyte Development for Supercapacitors
Research on 1,2-dimethoxyethane (a compound related to this compound) focuses on its application as an electrolyte component for supercapacitors. This study shows that the incorporation of 1,2-dimethoxyethane in electrolytes can significantly enhance the conductivity and power density of supercapacitors, indicating its potential in high-performance energy storage devices (Jänes et al., 2016).
Catalytic Hydrolysis and Polymerization
1,1-Dimethoxyethane's hydrolysis is catalyzed by methacrylic acid-divinylbenzene copolymer, indicating potential applications in catalysis and polymer science. This research sheds light on the mechanisms of catalysis by resin buffer systems and the role of weak-acid ion exchange resins (Gold & Liddiard, 1977).
Environmental Remediation
Enhanced removal of 1,2-dichloroethane, a compound structurally similar to this compound, by anodophilic microbial consortia, has been observed. This indicates the potential of such consortia in environmental remediation, specifically in treating groundwater contaminated with volatile organic compounds (Pham et al., 2009).
Safety and Hazards
Orientations Futures
While specific future directions for 1,2-Divinyloxyethane are not mentioned in the search results, it’s worth noting that synthetic chemistry continues to evolve and face new challenges. Higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of ongoing focus .
Propriétés
IUPAC Name |
1,2-bis(ethenoxy)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-7-5-6-8-4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDVRATSGZISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50856-26-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50856-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20227232 | |
| Record name | 1,2-Divinyloxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764-78-3 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[ethene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Divinyloxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(vinyloxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Divinyloxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethene, 1,1'-[1,2-ethanediylbis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Divinyloxyethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG3C7XZ68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)












